2,3,3-Trifluoropentanoic acid
CAS No.:
Cat. No.: VC17640184
Molecular Formula: C5H7F3O2
Molecular Weight: 156.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H7F3O2 |
---|---|
Molecular Weight | 156.10 g/mol |
IUPAC Name | 2,3,3-trifluoropentanoic acid |
Standard InChI | InChI=1S/C5H7F3O2/c1-2-5(7,8)3(6)4(9)10/h3H,2H2,1H3,(H,9,10) |
Standard InChI Key | SCHYBEBGIKZSHL-UHFFFAOYSA-N |
Canonical SMILES | CCC(C(C(=O)O)F)(F)F |
Introduction
Synthetic Methodologies
Parameter | CF₃CH₂CH₂I | CF₃(CH₂)₃I |
---|---|---|
Conversion (%) | 92 | 78 |
Byproduct Formation | 18% | 32% |
Isolated Yield | 84% | 65% |
Scale-up beyond 5g proved problematic due to:
-
Exothermic decomposition of alkylating agents
-
Oxygen sensitivity of nickel complexes
Dynamic Kinetic Resolution (DKR)
The DKR approach demonstrated superior scalability (20g batches) through nickel-mediated racemate resolution :
Optimized Procedure
-
Racemic substrate (16.6g) + (S)-ligand (30g) in degassed MeOH
-
NiCl₂ (10.4g) + K₂CO₃ (55.4g) at 50°C for 2.5hr
-
Acidic workup (AcOH/H₂O) yields diastereomerically pure complex
Critical success factors:
-
Strict oxygen exclusion (<5ppm)
-
Precise temperature control (±2°C)
-
Ligand recycling efficiency of 91% after three cycles
Pharmaceutical Applications
While 2,3,3-trifluoropentanoic acid itself remains under investigation, structural analogues demonstrate compelling bioactivity:
Case Study: Avagacestat (γ-Secretase Inhibitor)
-
Incorporates (S)-2-amino-5,5,5-trifluoropentanoic acid residue
-
Phase II trials showed 40% Aβ42 reduction vs placebo
-
Improved blood-brain barrier penetration vs non-fluorinated analogues
Table 2: Fluorinated Amino Acid Drug Candidates
Compound | Target | CF₃ Position | Clinical Phase |
---|---|---|---|
Tafenoquine | Malaria | Aromatic | Approved (2018) |
Roniciclib | NSCLC | Heteroaromatic | Phase III |
BAY-38-7271 | Neuroprotection | Aliphatic | Phase II |
Physicochemical Properties
Acid Dissociation Constants
The trifluoromethyl group lowers pKa compared to pentanoic acid:
Thermal Stability
DSC analysis of related compounds shows:
Industrial Scale-Up Challenges
Key bottlenecks identified from pilot studies:
-
Nickel catalyst recovery (current efficiency: 78%)
-
CF₃ precursor costs ($2,450/kg at 20kg scale)
-
Waste stream management (fluoride content: 6,200 ppm)
Future Research Directions
-
Development of heterogeneous nickel catalysts
-
Continuous flow synthesis platforms
-
Biocatalytic fluorination strategies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume